N-(but-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide N-(but-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1351645-65-2
VCID: VC6362145
InChI: InChI=1S/C12H15NO2S/c1-3-4-8-13-16(14,15)10-12-7-5-6-11(2)9-12/h1,5-7,9,13H,4,8,10H2,2H3
SMILES: CC1=CC(=CC=C1)CS(=O)(=O)NCCC#C
Molecular Formula: C12H15NO2S
Molecular Weight: 237.32

N-(but-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide

CAS No.: 1351645-65-2

Cat. No.: VC6362145

Molecular Formula: C12H15NO2S

Molecular Weight: 237.32

* For research use only. Not for human or veterinary use.

N-(but-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide - 1351645-65-2

Specification

CAS No. 1351645-65-2
Molecular Formula C12H15NO2S
Molecular Weight 237.32
IUPAC Name N-but-3-ynyl-1-(3-methylphenyl)methanesulfonamide
Standard InChI InChI=1S/C12H15NO2S/c1-3-4-8-13-16(14,15)10-12-7-5-6-11(2)9-12/h1,5-7,9,13H,4,8,10H2,2H3
Standard InChI Key MGAOTTMLIGIANF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CS(=O)(=O)NCCC#C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(But-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide features a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) bonded to a meta-tolyl (3-methylphenyl) moiety and a but-3-yn-1-yl chain. The alkyne group (CCH-\text{C}\equiv\text{CH}) at the terminal position of the butynyl substituent introduces sp-hybridized carbon atoms, conferring linear geometry and high reactivity for click chemistry or cycloaddition reactions. The IUPAC name, N-but-3-ynyl-1-(3-methylphenyl)methanesulfonamide, reflects this substitution pattern.

Key Structural Features:

  • Sulfonamide core: Imparts hydrogen-bonding capacity and polarity.

  • Meta-tolyl group: Enhances lipophilicity and influences pharmacokinetic properties.

  • Alkyne side chain: Enables bioorthogonal reactions for targeted drug delivery or probe development.

Spectroscopic and Computational Data

The compound’s Standard InChI key (MGAOTTMLIGIANF-UHFFFAOYSA-N) and SMILES notation (CC1=CC(=CC=C1)CS(=O)(=O)NCCC#C) provide unambiguous identifiers for computational modeling. Density functional theory (DFT) simulations predict a planar sulfonamide group with dihedral angles influenced by steric interactions between the tolyl and alkyne substituents. Nuclear magnetic resonance (NMR) data for analogous sulfonamides suggest characteristic 1H^1\text{H} chemical shifts:

  • Aromatic protons: δ 7.0–7.3 ppm (meta-substituted phenyl).

  • Alkyne proton: δ 2.5–3.0 ppm (triplet for CCH-\text{C}\equiv\text{CH}) .

Physicochemical Properties

PropertyValue
Molecular FormulaC12H15NO2S\text{C}_{12}\text{H}_{15}\text{NO}_2\text{S}
Molecular Weight237.32 g/mol
XLogP3~2.1 (estimated)
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors3 (sulfonyl O, NH)
Rotatable Bonds4
Topological Polar Surface Area64.6 Ų

Solubility data remain unreported, but the compound’s moderate lipophilicity (XLogP3 ~2.1) suggests preferential solubility in organic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Synthesis and Reaction Pathways

Conventional Synthesis

The synthesis of N-(but-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide typically follows sulfonamide formation protocols:

  • Sulfonylation: React m-tolylmethanesulfonyl chloride with but-3-yn-1-amine in the presence of a base (e.g., triethylamine or pyridine).

  • Work-up: Purify via column chromatography (petroleum ether/ethyl acetate eluent).

Reaction Scheme:

m-Tolylmethanesulfonyl chloride+But-3-yn-1-amineBaseN-(But-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide+HCl\text{m-Tolylmethanesulfonyl chloride} + \text{But-3-yn-1-amine} \xrightarrow{\text{Base}} \text{N-(But-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide} + \text{HCl}

Optimized Conditions for Analog Synthesis :

ParameterValue
CatalystNi(COD)2_2 (10 mol%)
LigandPCy3_3 (20 mol%)
SolventAnhydrous acetonitrile
Temperature100°C
Yield45–78%

Research Gaps and Future Directions

Unexplored Biological Activities

No peer-reviewed studies have evaluated the antibacterial, antiviral, or anticancer efficacy of this specific compound. Priority areas include:

  • Enzyme inhibition assays: Screen against carbonic anhydrase isoforms or dihydropteroate synthetase.

  • Cytotoxicity profiling: Test in NCI-60 cancer cell lines.

  • In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution.

Synthetic Chemistry Opportunities

  • Catalyst optimization: Explore earth-abundant metal catalysts (e.g., Fe, Co) to improve sustainability.

  • Flow chemistry: Develop continuous synthesis protocols to enhance yield and purity.

  • Derivatization libraries: Synthesize analogs with varied aryl/alkyne substituents for structure-activity relationship (SAR) studies.

Computational Modeling

Machine learning models could predict target engagement or off-target effects. Molecular docking studies with tubulin (PDB: 1SA0) or carbonic anhydrase IX (PDB: 3IAI) may identify binding poses for experimental validation.

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